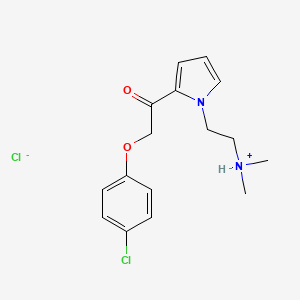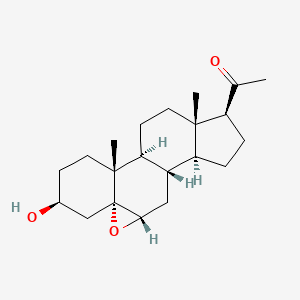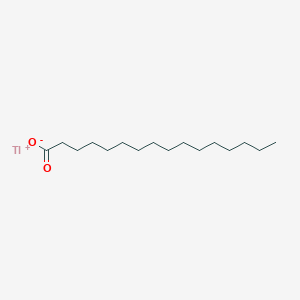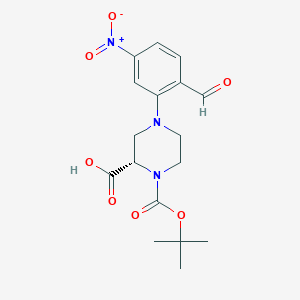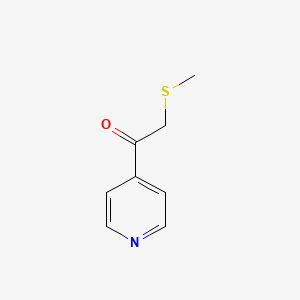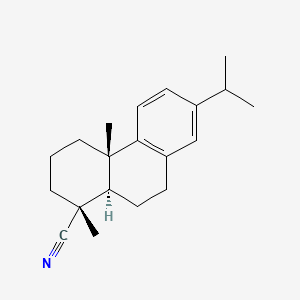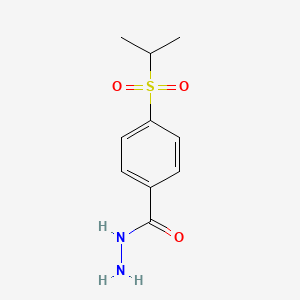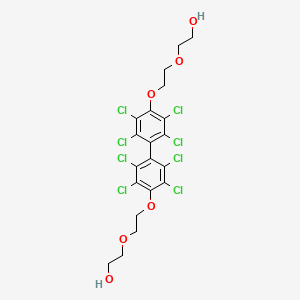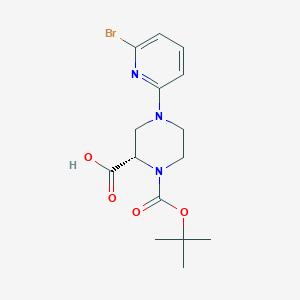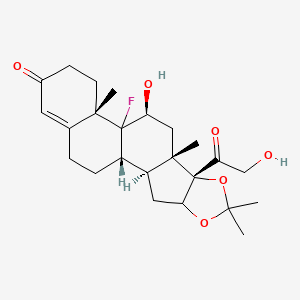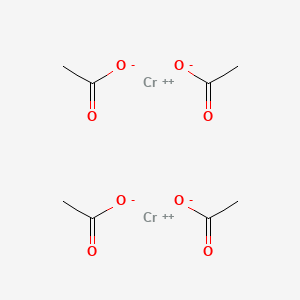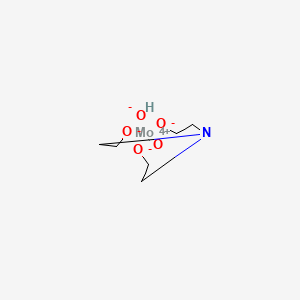![molecular formula C19H33ClN2O3 B13731365 diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride CAS No. 40951-35-7](/img/structure/B13731365.png)
diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride is a chemical compound with the molecular formula C19H33ClN2O3. It is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves several steps. The primary route includes the reaction of diethylamine with 2-pentoxyphenyl isocyanate to form the intermediate compound. This intermediate is then reacted with 3-chloropropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride
- N,N-diethyl-2-({[2-(pentyloxy)phenyl]carbamoyl}oxy)propan-1-amine
Uniqueness
Diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
40951-35-7 |
|---|---|
Molecular Formula |
C19H33ClN2O3 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-5-8-11-14-23-18-13-10-9-12-17(18)20-19(22)24-16(4)15-21(6-2)7-3;/h9-10,12-13,16H,5-8,11,14-15H2,1-4H3,(H,20,22);1H |
InChI Key |
GYLJFFDYMLZLSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


